Distinct Orthosteric Binding Mode vs. Endogenous CCL1: Activation of Sulfation-Deficient Mutant CCR8
ZK756326 binds to and activates a mutant form of murine CCR8 (mCCR8) in which O-linked sulfation at tyrosines 14 and 15 has been eliminated. In contrast, mCCL1 fails to bind or activate this same sulfation-deficient mutant receptor [1]. This demonstrates that ZK756326 engages the CCR8 orthosteric pocket through molecular contacts that are distinct from—and partially independent of—those required by the endogenous chemokine CCL1. Despite this distinct binding mode, ZK756326 inhibits 125I-CCL1 binding to human CCR8 with an IC50 of 1.8 μM, confirming competitive displacement of the natural ligand [1].
| Evidence Dimension | Ability to bind and activate mutant mCCR8 lacking O-linked sulfation at Tyr14 and Tyr15 |
|---|---|
| Target Compound Data | ZK756326 binds and activates Y14F/Y15F mutant mCCR8; IC50 = 1.8 μM for human CCR8 CCL1-binding inhibition |
| Comparator Or Baseline | mCCL1 (murine CCL1): no detectable binding or activation of the Y14F/Y15F sulfation-deficient mutant mCCR8 |
| Quantified Difference | Qualitative binary: ZK756326 retains full agonist activity on mutant CCR8; mCCL1 activity is abolished on the same mutant |
| Conditions | 125I-CCL1 competition binding assay in U87 MG cells stably expressing human CCR8; functional activation assessed in cells expressing wild-type vs. Y14F/Y15F mutant murine CCR8 (Haskell et al., 2006, Mol Pharmacol) |
Why This Matters
Researchers studying CCR8 activation mechanisms or performing mutagenesis-based structure-function analyses require a ligand whose binding is not abolished by common post-translational modifications of the receptor—ZK756326 fulfills this requirement whereas the endogenous chemokine CCL1 does not.
- [1] Haskell CA, Horuk R, Liang M, Rosser M, Dunning L, Islam I, Kremer L, Gutiérrez J, Marquez G, Martinez-A C, Biscone MJ, Doms RW, Ribeiro S. Identification and characterization of a potent, selective nonpeptide agonist of the CC chemokine receptor CCR8. Molecular Pharmacology. 2006 Jan;69(1):309-316. doi: 10.1124/mol.105.014779. PMID: 16221874. View Source
